molecular formula C22H26N2O4 B296554 N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide

N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide

Cat. No. B296554
M. Wt: 382.5 g/mol
InChI Key: GPZYTJWFQXSDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide, also known as EPPIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPIC belongs to the class of pyrrolidinecarboxamide compounds and has been shown to exhibit potent pharmacological properties. In

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Inhibition of COX-2 leads to a decrease in the production of pro-inflammatory cytokines, while inhibition of HDACs leads to an increase in the acetylation of histones, resulting in changes in gene expression.
Biochemical and Physiological Effects
N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of COX-2, leading to a decrease in the production of prostaglandins. Additionally, N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to inhibit the activity of HDACs, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide is its potency and specificity. N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to exhibit potent pharmacological properties at low concentrations. Additionally, N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide exhibits specificity for its target enzymes, leading to fewer off-target effects. However, one of the limitations of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide is its solubility. N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has low solubility in aqueous solutions, making it difficult to administer in vivo.

Future Directions

There are many future directions for the study of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide. One potential direction is the development of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide and its potential therapeutic applications. The use of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide in combination with other compounds may also be explored to enhance its pharmacological effects. Finally, the development of novel drug delivery systems for N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide may improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide involves the reaction of 3-ethoxyaniline and 4-propoxybenzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with pyrrolidine-2,5-dione to form N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide. The synthesis method has been optimized to produce high yields of N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide with high purity.

Scientific Research Applications

N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been tested on various cancer cell lines and has been shown to induce apoptosis and inhibit cell proliferation. N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to exhibit analgesic properties by inhibiting the transmission of pain signals.

properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-3-12-28-19-10-8-18(9-11-19)24-15-16(13-21(24)25)22(26)23-17-6-5-7-20(14-17)27-4-2/h5-11,14,16H,3-4,12-13,15H2,1-2H3,(H,23,26)

InChI Key

GPZYTJWFQXSDOD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.